Cas no 1494220-04-0 (2-{1-(3-amino-1H-pyrazol-1-yl)methylcyclopropyl}acetonitrile)

2-{1-(3-amino-1H-pyrazol-1-yl)methylcyclopropyl}acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- CS-0305713
- AKOS014834623
- 2-(1-((3-Amino-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile
- 1494220-04-0
- EN300-1106842
- 2-(1-[(3-AMINO-1H-PYRAZOL-1-YL)METHYL]CYCLOPROPYL)ACETONITRILE
- 2-{1-[(3-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile
- Cyclopropaneacetonitrile, 1-[(3-amino-1H-pyrazol-1-yl)methyl]-
- 2-{1-(3-amino-1H-pyrazol-1-yl)methylcyclopropyl}acetonitrile
-
- Inchi: 1S/C9H12N4/c10-5-4-9(2-3-9)7-13-6-1-8(11)12-13/h1,6H,2-4,7H2,(H2,11,12)
- InChI Key: FOTXSAKQLKQNGC-UHFFFAOYSA-N
- SMILES: C1(CN2C=CC(N)=N2)(CC#N)CC1
Computed Properties
- Exact Mass: 176.106196400g/mol
- Monoisotopic Mass: 176.106196400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 67.6Ų
Experimental Properties
- Density: 1.30±0.1 g/cm3(Predicted)
- Boiling Point: 403.6±15.0 °C(Predicted)
- pka: 3.99±0.10(Predicted)
2-{1-(3-amino-1H-pyrazol-1-yl)methylcyclopropyl}acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106842-0.1g |
2-{1-[(3-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile |
1494220-04-0 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1106842-2.5g |
2-{1-[(3-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile |
1494220-04-0 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1106842-5.0g |
2-{1-[(3-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile |
1494220-04-0 | 5g |
$3520.0 | 2023-05-23 | ||
Enamine | EN300-1106842-5g |
2-{1-[(3-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile |
1494220-04-0 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1106842-0.25g |
2-{1-[(3-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile |
1494220-04-0 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1106842-0.5g |
2-{1-[(3-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile |
1494220-04-0 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1106842-0.05g |
2-{1-[(3-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile |
1494220-04-0 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1106842-1g |
2-{1-[(3-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile |
1494220-04-0 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1106842-1.0g |
2-{1-[(3-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile |
1494220-04-0 | 1g |
$1214.0 | 2023-05-23 | ||
Enamine | EN300-1106842-10.0g |
2-{1-[(3-amino-1H-pyrazol-1-yl)methyl]cyclopropyl}acetonitrile |
1494220-04-0 | 10g |
$5221.0 | 2023-05-23 |
2-{1-(3-amino-1H-pyrazol-1-yl)methylcyclopropyl}acetonitrile Related Literature
-
1. Back matter
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
Additional information on 2-{1-(3-amino-1H-pyrazol-1-yl)methylcyclopropyl}acetonitrile
Professional Introduction to 2-{1-(3-amino-1H-pyrazol-1-yl)methylcyclopropyl}acetonitrile (CAS No. 1494220-04-0)
2-{1-(3-amino-1H-pyrazol-1-yl)methylcyclopropyl}acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1494220-04-0, represents a fascinating intersection of heterocyclic chemistry and pharmacological innovation. Its unique structural features, particularly the presence of a cyclopropyl ring and a pyrazole moiety, make it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 2-{1-(3-amino-1H-pyrazol-1-yl)methylcyclopropyl}acetonitrile consists of a nitrile group (-CN) attached to a cyclopropyl backbone, which is further substituted with a 3-amino-1H-pyrazole ring. This configuration endows the compound with several potential advantages, including enhanced binding affinity to biological targets and improved metabolic stability. Such characteristics are crucial for the development of novel therapeutic agents that can effectively interact with biological systems while minimizing side effects.
In recent years, there has been growing interest in the use of pyrazole derivatives as pharmacophores due to their diverse biological activities. Pyrazoles are known for their ability to modulate various enzymatic pathways and receptor interactions, making them valuable scaffolds for drug design. The incorporation of a cyclopropyl group into the pyrazole framework further enhances the compound's potential by introducing rigidity and spatial constraints that can improve binding specificity. This structural motif has been successfully employed in the development of several lead compounds targeting inflammatory diseases, infectious disorders, and oncological conditions.
One of the most compelling aspects of 2-{1-(3-amino-1H-pyrazol-1-yl)methylcyclopropyl}acetonitrile is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently implicated in various diseases, particularly cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies that disrupt aberrant signaling networks without affecting normal cellular processes. The presence of both the pyrazole and cyclopropyl groups in this compound suggests that it may exhibit potent kinase inhibition properties, making it an attractive candidate for further investigation.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds with unique structural features often exhibit novel biological activities and can overcome issues related to drug resistance. The molecular architecture of 2-{1-(3-amino-1H-pyrazol-1-yl)methylcyclopropyl}acetonitrile, characterized by its cyclopropyl-pyrazole hybridization, aligns well with this principle. Such structural diversity not only expands the chemical space explored but also provides opportunities for discovering new therapeutic entities with improved efficacy and safety profiles.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the cyclopropylmethyl group, introduction of the pyrazole ring, and installation of the nitrile functionality. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been instrumental in achieving these synthetic milestones. The successful synthesis of this compound underscores the growing sophistication of modern organic chemistry and its ability to produce complex molecules with precision.
The pharmacological evaluation of 2-{1-(3-amino-1H-pyrazol-1-yl)methylcyclopropyl}acetonitrile is currently underway in several academic and industrial research laboratories. Preliminary data suggest that this compound exhibits promising activity against various biological targets, including kinases and other enzymes involved in disease pathogenesis. These findings are particularly exciting as they validate the hypothesis that cyclopropyl-pyrazole hybrids can serve as effective pharmacological tools. Further preclinical studies are needed to fully elucidate the therapeutic potential of this compound and to identify any potential toxicological concerns.
In conclusion, 2-{1-(3-amino-1H-pyrazol-1-yl)methylcyclopropyl}acetonitrile (CAS No. 1494220-04-0) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and preliminary biological activity make it a compelling candidate for further development as a therapeutic agent. As research in this area continues to progress, it is likely that compounds like this will play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.
1494220-04-0 (2-{1-(3-amino-1H-pyrazol-1-yl)methylcyclopropyl}acetonitrile) Related Products
- 2228090-04-6(2-amino-3-(4-{(tert-butoxy)carbonylamino}-3-hydroxyphenyl)-3-methylbutanoic acid)
- 2229243-73-4(1-{1-2-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine)
- 1854529-60-4(1-Cyclobutyl-3-(furan-2-yl)propane-1,3-dione)
- 952975-97-2(N'-{1-(2-methoxyethyl)piperidin-4-ylmethyl}-N-(2,4,6-trimethylphenyl)ethanediamide)
- 2172436-52-9({1-(2-cyclobutylethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2171591-62-9(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3,3-trifluoropropanoylpiperidin-2-yl}acetic acid)
- 1805554-71-5(3-(Difluoromethyl)-2-methyl-5-nitropyridine-4-carbonyl chloride)
- 1350512-75-2((2-fluorophenyl)methylboronic acid)
- 941873-89-8(2-(4-{(2,6-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide)
- 1016521-67-7(4-Pyridinecarbonitrile, 2-[(2-aminoethyl)amino]-)



